3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride
CAS No.: 1798709-10-0
Cat. No.: VC3027354
Molecular Formula: C9H17Cl2N3S
Molecular Weight: 270.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798709-10-0 |
|---|---|
| Molecular Formula | C9H17Cl2N3S |
| Molecular Weight | 270.22 g/mol |
| IUPAC Name | 3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H |
| Standard InChI Key | KMVKWYSJQLAQAL-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)C2CSCCN2.Cl.Cl |
| Canonical SMILES | CCN1C=C(C=N1)C2CSCCN2.Cl.Cl |
Introduction
Chemical Identity
Molecular Formula: C9H17Cl2N3S
Molecular Weight: 270.22 g/mol .
IUPAC Name: 3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride .
PubChem CID: 86775444 .
Structural Features
The compound consists of a thiomorpholine ring substituted with a 1-ethylpyrazole group. The dihydrochloride salt form enhances its solubility and stability for experimental or therapeutic use.
SMILES Notation:
Synthesis
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride typically involves multi-step reactions starting from commercially available reagents. Although specific protocols for this compound were not detailed in the search results, similar compounds are synthesized through:
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Formation of the pyrazole core: Using hydrazine derivatives and diketones.
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Introduction of the thiomorpholine group: Via nucleophilic substitution or cyclization reactions.
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Conversion to dihydrochloride salt: By treatment with hydrochloric acid to improve solubility and stability.
Further details on synthesis would require experimental data from laboratory studies.
Medicinal Chemistry
The pyrazole moiety is a common pharmacophore in drug design, known for its biological activity in various therapeutic areas:
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Anti-inflammatory activity: Pyrazole derivatives often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .
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Antimicrobial properties: Heterocyclic compounds containing sulfur and nitrogen exhibit broad-spectrum antimicrobial activity .
Research Applications
The compound may serve as a precursor or intermediate in the synthesis of more complex molecules for drug discovery programs.
Analytical Data
Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of this compound:
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NMR Spectroscopy: Provides insights into the electronic environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
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